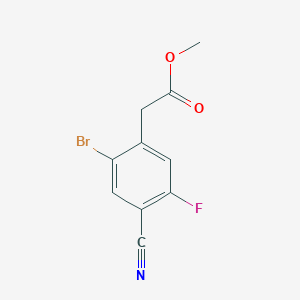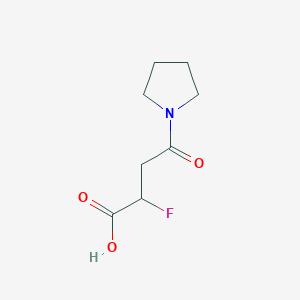
Acide 2-fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoïque
Vue d'ensemble
Description
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H12FNO3 and its molecular weight is 189.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine, une structure centrale dans l’acide 2-fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoïque, est largement utilisé en chimie médicinale en raison de sa polyvalence et de son activité biologique. Il est souvent utilisé pour obtenir des composés destinés à traiter les maladies humaines. Le cycle saturé à cinq chaînons permet une exploration efficace de l’espace pharmacophore et contribue de manière significative à la stéréochimie des molécules .
Recherche en stéréochimie
Les différents stéréoisomères des composés contenant le cycle pyrrolidine peuvent conduire à des profils biologiques variés en raison de leurs modes de liaison distincts aux protéines énantiosélectives. Cet aspect est crucial dans la conception de candidats médicaments aux effets spécifiques souhaités .
Optimisation ADME/Tox
L’incorporation de fragments hétéroatomiques comme le cycle pyrrolidine dans les molécules médicamenteuses est un choix stratégique pour modifier les paramètres physicochimiques et obtenir des résultats ADME/Tox (Absorption, Distribution, Métabolisme, Excrétion et Toxicité) optimaux pour les candidats médicaments .
Diversité structurale en synthèse chimique
La non-planéité du cycle pyrrolidine, due à un phénomène appelé « pseudorotation », augmente la couverture tridimensionnelle des molécules. Cette diversité structurale est avantageuse pour créer une grande variété de composés biologiquement actifs .
Études de relations structure-activité (SAR)
L’influence des facteurs stériques sur l’activité biologique est un domaine de recherche clé. La présence du cycle pyrrolidine dans une molécule peut affecter considérablement son activité biologique, ce qui en fait un sujet d’intérêt dans les études SAR pour comprendre et prédire les propriétés pharmacologiques de nouveaux candidats médicaments .
Stratégies synthétiques pour les composés hétérocycliques
Le cycle pyrrolidine est souvent utilisé comme point de départ ou comme intermédiaire dans la synthèse de composés hétérocycliques plus complexes. Sa réactivité et sa capacité à subir diverses transformations chimiques en font un échafaudage précieux en synthèse organique .
Modulation du profil biologique
L’orientation spatiale des substituants sur le cycle pyrrolidine peut être modifiée pour moduler le profil biologique des candidats médicaments. Ceci est particulièrement important dans le développement de médicaments présentant une sélectivité ciblée et des effets secondaires minimaux .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific biological context and the presence of other functional groups in the molecule.
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the route of administration. The compound contains a fluorine atom, which could potentially enhance its metabolic stability .
Analyse Biochimique
Biochemical Properties
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with enzymes such as sodium channel blockers, which are crucial in regulating ion flow in cells . The interaction between 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid and these enzymes involves binding to specific sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with other biomolecules, including proteins and receptors, influencing their function and stability.
Cellular Effects
The effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect sodium channel activity, which in turn impacts cellular excitability and signal transduction . Furthermore, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may alter gene expression patterns by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with sodium channel blockers results in the modulation of ion flow across cell membranes . Additionally, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may influence gene expression by binding to DNA or interacting with transcriptional machinery, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes. At high doses, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Threshold effects have been observed, where specific concentrations of the compound lead to significant changes in biological activity.
Metabolic Pathways
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . The involvement of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid in these pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The interaction with transporters and binding proteins influences its localization and concentration within different tissues, affecting its biological activity and therapeutic potential.
Subcellular Localization
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
2-fluoro-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJENJZUKKUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


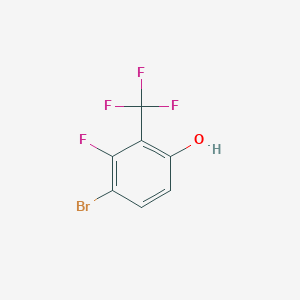
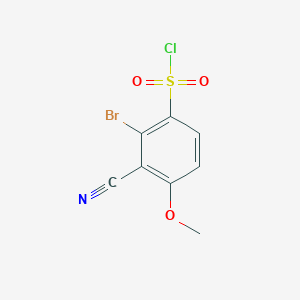

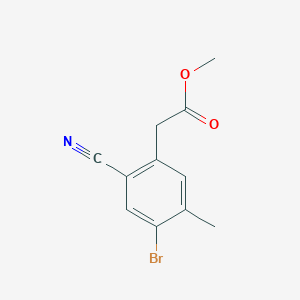
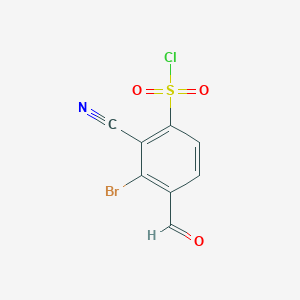
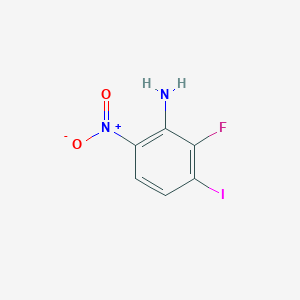
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)


![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
